![molecular formula C13H11N3O B3122182 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one CAS No. 30081-67-5](/img/structure/B3122182.png)
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Vue d'ensemble
Description
“3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives, including “this compound”, often involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various reagents . The specific conditions and reagents used can vary depending on the desired product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolopyridine core, which is a fused ring system consisting of a pyrazole ring and a pyridine ring . The molecule as a whole has an almost planar conformation .Chemical Reactions Analysis
Pyrazolopyridine derivatives, including “this compound”, can undergo various chemical reactions. For example, they can be converted to other types of compounds through reactions with different reagents .Applications De Recherche Scientifique
Chemical Stability and Tautomerism
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one and its derivatives exhibit interesting chemical behaviors such as tautomerism, which is the ability of a chemical compound to exist in two or more structural forms that are interconvertible and in equilibrium. For instance, some derivatives of this compound have been found to exist as zwitterions in crystal form, with a proton localized on a nitrogen atom and a negative charge delocalized over the pyrazololate fragment. These compounds demonstrate stability in crystal form but show instability in solution, leading to the formation of a complex mixture of transformation products under certain conditions (Gubaidullin et al., 2014).
Antibacterial Properties
Derivatives of this compound have been synthesized and evaluated for their antibacterial activities. Some compounds in this class have shown significant antibacterial properties, making them potential candidates for the development of new antibacterial agents. This highlights the pharmaceutical and medicinal chemistry applications of these compounds (Maqbool et al., 2014).
Optoelectronic Applications
The study of pyrazolo[4,3-c]pyridin derivatives extends into the field of optoelectronics. Derivatives containing methoxy and hydroxy phenyl groups have been synthesized and characterized for their potential use in electronic devices. These compounds have been analyzed for their thermal stability, crystal structure, and optical properties. Thin films of these derivatives have been used to fabricate devices that exhibit rectification behavior and photovoltaic properties, indicating their potential application in electronic and photonic devices (El-Menyawy et al., 2019).
Synthetic Methodologies
The synthesis of this compound derivatives has been explored using various methodologies, including microwave-assisted synthesis in water and ultrasound-promoted synthesis. These methods offer advantages such as shorter reaction times, higher yields, and more environmentally friendly processes. Such synthetic advancements are crucial for the efficient and sustainable production of these compounds for further research and application (Polo et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of the compound “3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” are currently unknown. The compound is a derivative of 1H-pyrazolo[3,4-b]pyridine , which has been studied for its potential biological activities.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Some derivatives of 1h-pyrazolo[3,4-b]pyridine have shown antioxidant activity , suggesting that they may interact with biochemical pathways related to oxidative stress.
Safety and Hazards
The safety and hazards associated with “3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” would depend on various factors, including its physical and chemical properties, how it is used, and how it is handled. Detailed safety data for this specific compound is not provided in the search results .
Propriétés
IUPAC Name |
3-methyl-1-phenyl-5H-pyrazolo[4,3-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-12-11(7-8-14-13(12)17)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXIKHNNXWSXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3122099.png)


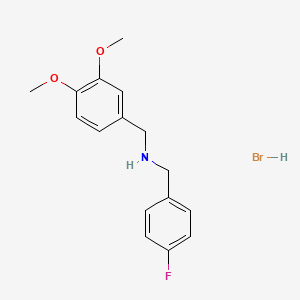

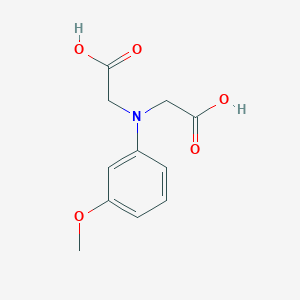
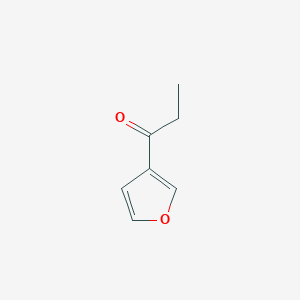
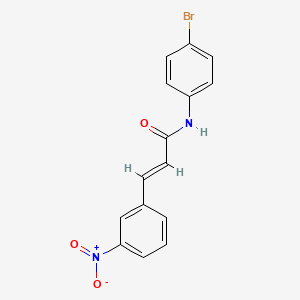
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3122195.png)


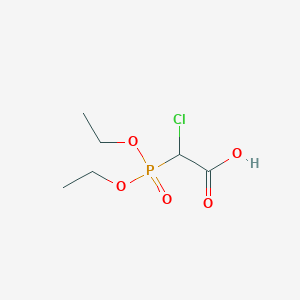

![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)